Disperse Blue 60

Vue d'ensemble

Description

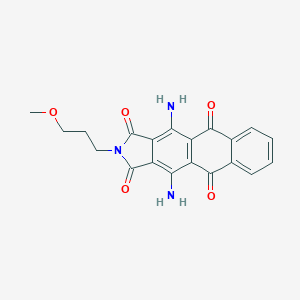

Disperse Blue 60 (C.I. 61104; CAS 12217-80-0) is a high-performance anthraquinone-based disperse dye widely used in synthetic fiber dyeing, particularly for polyester, polyamide, and polyimide materials. Its chemical structure, 4,11-diamino-2-(3-methoxypropyl)-1H-naphtho[2,3-f]isoindole-1,3,5,10(2H)-tetrone, grants it a bright turquoise hue with strong tinctorial strength and excellent light and wash fastness . The dye is synthesized via hydrolysis of 1,4-diamido-2,3-dicyano anthraquinone in a mixed medium of concentrated sulfuric acid and organic solvents (e.g., toluene), resulting in improved crystal regularity and filtration efficiency .

Méthodes De Préparation

Historical Context and Traditional Synthesis Pathways

Conventional Sulfonation and Cyanation

The synthesis of Disperse Blue 60 traditionally begins with sulfonation of 1,4-diaminoanthraquinone in an orthodichlorobenzene medium. Chlorsulfonic acid reacts with the anthraquinone backbone at elevated temperatures (80–100°C) to introduce sulfonic acid groups, forming 1,4-diamino-2,3-disulfonic acid anthraquinone . Subsequent neutralization with sodium hydroxide adjusts the pH to 8.0, facilitating steam distillation to remove residual orthodichlorobenzene.

The intermediate undergoes cyanation in a sodium cyanide solution at 98–100°C, where sulfonic acid groups are replaced by nitriles. This step requires precise pH control (4.5–5.5) via dilute sulfuric acid addition to prevent side reactions. Post-cyanation, sodium thiosulfate is introduced to detoxify unreacted cyanide, followed by filtration and drying to isolate 1,4-diamino-2,3-dicyan anthraquinone .

Oxidation and Ring-Closure Reactions

The dicyan intermediate is oxidized in concentrated sulfuric acid (vitriol oil) at 60–90°C, hydrolyzing nitriles to carboximide groups. This step forms 1,4-diamino-2,3-dicarboximide anthraquinone, which is purified via alkaline dissolution, activated carbon treatment, and reprecipitation at acidic pH . Historically, this compound was dried before condensation, necessitating energy-intensive processes.

Limitations of Ethanol-Based Condensation

Traditional condensation methods employed ethanol as a solvent, where 1,4-diamino-2,3-dicarboximide anthraquinone reacts with γ-methoxy propanamine under reflux (75°C). However, ethanol’s flammability, high volatility, and partial solubility of the product led to:

-

Low Yields (75–78%) : Significant product loss in mother liquor .

-

Safety Hazards : Risks of explosions during solvent recovery.

-

Environmental Impact : Ethanol emissions and wastewater contamination.

Modern Aqueous-Phase Condensation Method

Solvent Innovation: Water as a Reaction Medium

The patented water-based method (CN101817989A) replaces ethanol with water, leveraging γ-alkoxy propylamines (e.g., γ-methoxy propanamine) to solubilize the dicarboximide intermediate . Key advantages include:

| Parameter | Traditional (Ethanol) | Improved (Water) |

|---|---|---|

| Solvent Cost | $1,200/L | $200/L |

| Reaction Temperature | 75°C | 95–105°C |

| Pressure | Atmospheric | 0.07–0.18 MPa |

| Yield | 75–78% | 92–95% |

Reaction Mechanism and Optimization

The condensation proceeds via nucleophilic acyl substitution, where the amine group of γ-methoxy propanamine attacks the carboximide carbonyl, releasing water. The reaction is conducted at 95–105°C under mild pressure (0.07–0.18 MPa), accelerating kinetics without side products . Critical parameters include:

-

Molar Ratio : 1:2–5 (dicarboximide : γ-alkoxy propylamine) to ensure complete conversion.

-

Mass Ratio : 8:1–2 (water : γ-alkoxy propylamine) for optimal solubility.

-

Time : 4–6 hours, balancing productivity and energy use.

Closed-Loop Mother Liquor Recycling

Post-condensation, the aqueous mother liquor retains residual γ-alkoxy propylamine and unreacted starting material. Instead of distillation, the liquor is directly reused in subsequent batches, reducing solvent consumption by 40% and minimizing wastewater . For example:

| Batch | Mother Liquor (kg) | Fresh γ-Methoxy Propanamine (kg) | Yield (%) |

|---|---|---|---|

| 1 | 0 | 400 | 92.1 |

| 2 | 2000 | 150 | 93.4 |

| 3 | 1500 | 160 | 94.0 |

Industrial-Scale Implementation

Case Study: 5000L Enamel Reactor

A typical production cycle involves:

-

Charging 2000 kg water and 450 kg wet dicarboximide intermediate into the reactor.

-

Adding 400 kg γ-methoxy propanamine and sealing the vessel.

-

Heating to 100°C under 0.12 MPa pressure for 6 hours.

-

Cooling to 60°C, filtering, and washing the product to neutrality.

This protocol achieves a 92.1% yield with a solvent recovery rate of 85% .

Homologue Synthesis: γ-Ethoxy Propylamine Variant

Replacing γ-methoxy with γ-ethoxy propylamine alters the dye’s solubility profile, enabling applications in hydrophobic fibers. Reaction conditions remain similar, but the larger ethoxy group necessitates:

-

Higher Pressure (0.15 MPa) : To maintain reaction rate.

-

Extended Time (6.5 hours) : For complete conversion.

Environmental and Economic Impact

Waste Reduction

The aqueous method eliminates 1,200 L/batch of ethanol waste and reduces CO₂ emissions by 12 metric tons annually for a mid-sized facility .

Cost Analysis

| Cost Component | Traditional ($/kg) | Improved ($/kg) |

|---|---|---|

| Solvents | 18.50 | 3.20 |

| Energy (Drying) | 7.80 | 1.50 |

| Waste Treatment | 5.10 | 0.90 |

| Total | 31.40 | 5.60 |

Analyse Des Réactions Chimiques

Oxidation and Reduction Reactions

Disperse Blue 60 undergoes redox reactions that alter its chromophoric properties:

| Reaction Type | Reagents/Conditions | Products | Application/Effect |

|---|---|---|---|

| Oxidation | H₂O₂, acidic/neutral conditions | Quinone derivatives (blue shift) | Color modification in textiles |

| Reduction | Na₂S₂O₄ (dithionite), alkaline | Leuco form (colorless amine) | Discharge printing on fabrics |

Key Findings :

-

Oxidative degradation pathways are critical in wastewater treatment, though incomplete oxidation may yield toxic byproducts .

-

Reduction with dithionite is reversible, enabling dye reuse in certain industrial processes .

Biodegradation Pathways

Microbial decolorization studies reveal efficient breakdown by bacterial strains:

Mechanism : Enzymatic cleavage of the anthraquinone core via laccases and peroxidases generates low-molecular-weight aromatic intermediates, which are further mineralized .

Substitution and Environmental Interactions

This compound participates in substitution reactions and environmental interactions:

-

Nucleophilic Substitution :

Reacts with amines or alcohols under alkaline conditions to form derivatives with altered solubility. For example, interaction with hydroxyl radicals (- OH) in advanced oxidation processes generates hydroxylated anthraquinones . -

Photodegradation :

UV irradiation (λ = 254 nm) induces bond cleavage, with a half-life of 4.2 hrs in aqueous solutions. Major products include 2-(3-methoxypropyl)-1,3-diketone and anthranilic acid derivatives .

Industrial and Environmental Implications

Applications De Recherche Scientifique

C.I. Disperse Blue 60 has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies involving dye chemistry and reaction mechanisms.

Biology: The dye is employed in biological staining techniques to visualize cellular structures.

Medicine: Research explores its potential use in medical diagnostics and therapeutic applications.

Industry: Beyond textiles, it is used in the production of inks, plastics, and other materials requiring stable and vibrant coloration

Mécanisme D'action

The mechanism of action of C.I. Disperse Blue 60 involves its interaction with the molecular targets in the substrate it dyes. The dye molecules penetrate the synthetic fibers and form non-covalent interactions, such as hydrogen bonding and van der Waals forces, with the polymer chains. This interaction results in the dye being firmly anchored within the fibers, providing excellent color fastness and stability .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Disperse Blue 60 is distinct from other blue disperse dyes due to its naphthoisoindole core (Figure 1). Key structural and performance comparisons include:

Performance Metrics

- Color Strength and Build-Up: Pure DB60 exhibits moderate color strength (123%), but blending with Disperse Blue 165 (DB165) increases it to 224% due to synergistic adsorption on polyester . DB60’s build-up improves from 4% to 7% in mixtures, outperforming standalone anthraquinone dyes like Disperse Blue 79 .

- Solubility: DB60’s solubility in scCO₂ rises with pressure (up to 35 MPa) and temperature (313–423 K), making it suitable for eco-friendly dyeing processes . By contrast, anthraquinone-based dyes (e.g., Solvent Blue 36) have lower solubility in polar solvents, limiting their application scope .

- Fastness: DB60 achieves Grade 4–5 (ISO) wash and light fastness, comparable to Disperse Blue 79 but superior to many monoazo dyes (e.g., Disperse Red 60) .

Environmental and Regulatory Considerations

- Wastewater Treatment : Disperse dyes like DB60 are easier to remove via coagulation due to low solubility and high suspended solids (86% removal efficiency at pH 11 with Alcea rosea coagulant) .

Activité Biologique

Disperse Blue 60 is an anthraquinone dye widely used in the textile industry for dyeing synthetic fibers. Its chemical structure and properties make it a significant compound for both industrial applications and biological research. This article explores the biological activity of this compound, including its cytotoxicity, antioxidant properties, antimicrobial effects, and biodegradation potential, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its anthraquinone backbone, which contributes to its vibrant color and dyeing capabilities. The molecular formula is , with a molecular weight of approximately 358.36 g/mol. The dye is primarily used for dyeing polyester and other synthetic fibers due to its excellent fastness properties.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various human cancer cell lines. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, were determined for several cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG-2 | 23.4 |

| MCF-7 | 62.2 |

| HCT-116 | 28.0 |

| A-549 | 53.6 |

These results indicate that this compound exhibits significant cytotoxic activity against liver (HepG-2) and colon (HCT-116) cancer cells, while showing moderate effects on breast (MCF-7) and lung (A-549) cancer cells .

Antioxidant Activity

The antioxidant activity of this compound was assessed using the DPPH radical scavenging assay. The IC50 value for this dye was found to be higher than ascorbic acid, indicating moderate antioxidant potential:

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 191.6 |

| Ascorbic Acid | 14.2 |

These findings suggest that while this compound possesses some antioxidant activity, it is significantly less effective than ascorbic acid .

Antimicrobial Activity

This compound has also been tested for its antimicrobial properties against various bacterial strains. The results indicated strong antibacterial activity against Gram-positive bacteria:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 20 |

| Escherichia coli | 10 |

The dye demonstrated a notable cytolytic effect, leading to complete inhibition of growth in some strains .

Biodegradation Potential

The environmental impact of dyes like this compound has raised concerns regarding wastewater treatment processes. Recent research focused on the biodegradation of this compound by isolated bacterial strains from textile wastewater. The study reported a decolorization efficiency of up to 95% after 72 hours under optimal conditions (pH 7-9 and a dye concentration of 50 mg/L ) using newly isolated bacterial strains .

Case Study: Photodynamic Therapy Applications

This compound has been evaluated for its potential use in photodynamic therapy (PDT). In this context, the dye acts as a photosensitizer that can generate reactive oxygen species upon light activation, leading to targeted destruction of cancer cells. Studies indicated promising results in vitro, suggesting that further exploration could establish its efficacy in clinical settings .

Case Study: Environmental Remediation

A study investigated the use of plant extracts to enhance the removal of this compound from wastewater. Results showed that certain plant extracts could significantly improve the decolorization rates compared to conventional methods, highlighting an eco-friendly approach to dye removal from industrial effluents .

Q & A

Basic Research Questions

Q. What standardized methods are recommended for characterizing the physicochemical properties of Disperse Blue 60 (e.g., purity, solubility, stability)?

- Methodological Answer : Use UV-Vis spectroscopy to confirm absorption maxima (e.g., λmax in specific solvents) and HPLC for purity assessment. For stability, conduct accelerated degradation studies under controlled temperature and pH, monitoring changes via FTIR or mass spectrometry . Solubility can be determined using shake-flask methods with solvents like dimethylformamide (DMF) or acetone, followed by gravimetric analysis .

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize by-products?

- Methodological Answer : Employ fractional factorial design to test variables (e.g., reaction temperature, catalyst concentration, and reaction time). Analyze intermediates using LC-MS to identify key bottlenecks. Compare yields under inert (N2) vs. aerobic conditions to assess oxidation-related by-products .

Q. What quantitative analytical techniques are most effective for measuring this compound in environmental samples (e.g., wastewater)?

- Methodological Answer : Solid-phase extraction (SPE) followed by HPLC-DAD or UPLC-MS/MS provides high sensitivity (detection limits <1 ppb). Validate recovery rates using spiked samples and matrix-matched calibration curves to account for interference from organic matter .

Advanced Research Questions

Q. What mechanistic pathways explain the photodegradation of this compound under UV irradiation, and how do intermediates contribute to ecotoxicity?

- Methodological Answer : Use time-resolved transient absorption spectroscopy to identify radical species (e.g., hydroxyl radicals) during photolysis. Characterize degradation intermediates via high-resolution mass spectrometry (HRMS) and assess their toxicity using Daphnia magna bioassays. Compare pathways in freshwater vs. saline matrices to evaluate chloride ion effects .

Q. How do molecular interactions between this compound and textile fibers influence dye uptake and fastness properties?

- Methodological Answer : Conduct molecular dynamics simulations to model dye-fiber interactions (e.g., polyester vs. nylon). Validate predictions using adsorption isotherms (Langmuir vs. Freundlich models) and measure wash-fastness via ISO 105-C06 standards. Surface plasmon resonance (SPR) can quantify binding affinities .

Q. What experimental approaches resolve contradictions in reported toxicity data for this compound (e.g., acute vs. chronic effects)?

- Methodological Answer : Perform comparative dose-response studies using in vitro models (e.g., HaCaT keratinocytes for skin sensitization) and in vivo zebrafish embryos. Use transcriptomics to identify differentially expressed genes linked to oxidative stress or apoptosis. Address variability by standardizing exposure protocols (e.g., OECD Test No. 203) .

Q. How can machine learning models predict the environmental fate of this compound based on its physicochemical properties?

- Methodological Answer : Train random forest or neural network models using datasets for log Kow, biodegradation half-lives, and soil adsorption coefficients. Validate predictions against experimental data from microcosm studies. Incorporate uncertainty analysis to quantify model robustness .

Q. Methodological Best Practices

- Data Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA guidelines) to systematically evaluate conflicting studies. Apply Cochran’s Q-test to assess heterogeneity and subgroup analysis to identify confounding variables (e.g., pH, temperature) .

- Interdisciplinary Integration : Combine spectroscopic data with computational chemistry (e.g., DFT calculations) to correlate electronic structure with dye performance .

Propriétés

IUPAC Name |

4,11-diamino-2-(3-methoxypropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5/c1-28-8-4-7-23-19(26)13-14(20(23)27)16(22)12-11(15(13)21)17(24)9-5-2-3-6-10(9)18(12)25/h2-3,5-6H,4,7-8,21-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCXRDHKXHADQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065271 | |

| Record name | C.I. Disperse Blue 60 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-methoxypropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12217-80-0, 3316-13-0 | |

| Record name | Disperse Blue 60 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12217-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Blue 60 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012217800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-methoxypropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Blue 60 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,11-diamino-2-(3-methoxypropyl)-1H-naphth[2,3-f]isoindol-1,3,5,10(2H)-tetrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-methoxypropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.